An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: Physicochemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: Physicochemical Properties, Synthesis, and Biological Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, general chemical principles, and published research on analogous pyrazole-containing compounds. The guide covers physicochemical properties, potential synthetic routes, and prospective biological activities, offering a foundational resource for researchers interested in this and related chemical entities. All quantitative data are presented in structured tables, and detailed experimental protocols for key characterization methods are provided.
Introduction
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring linked to a propanoic acid backbone with a methyl substituent at the alpha-position. The pyrazole motif is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1][2] Its presence suggests potential applications in medicinal chemistry. The carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. This guide aims to consolidate the known information and provide a predictive overview of the compound's characteristics to facilitate future research and development.
Physicochemical Properties
Direct experimental data for 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical properties obtained from commercial suppliers and computational predictions.
Table 1: Physicochemical Properties of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
| Property | Value | Source/Method |
| IUPAC Name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | --- |
| CAS Number | 197094-12-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | CC(CN1C=CC=N1)C(=O)O | --- |
| pKa (Predicted) | ~2.5 - 4.5 | Inferred from pyrazole and carboxylic acid pKa values[3] |
| Solubility (Predicted) | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic acids |
Note: Predicted values are based on the properties of analogous compounds and general chemical principles. Experimental verification is required.
Acidity (pKa)
The acidity of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is primarily determined by the carboxylic acid group. The pyrazole ring, being a weak base (the pKa of the conjugate acid of pyrazole is approximately 2.5), will have a minor electronic influence on the carboxyl pKa.[3] For comparison, the pKa of propanoic acid is around 4.87. The electron-withdrawing nature of the pyrazole ring may slightly increase the acidity of the carboxylic acid, leading to a predicted pKa in the range of 2.5 to 4.5.[3]
Solubility
As a carboxylic acid, its solubility is expected to be pH-dependent. In acidic solutions, it will exist predominantly in its neutral, less soluble form. In neutral to basic solutions, it will deprotonate to form the more soluble carboxylate salt. It is predicted to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis and Experimental Protocols
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Caption: Plausible synthetic workflow for 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid.
General Experimental Protocol for Synthesis
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Michael Addition: To a solution of pyrazole in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, DBU). To this mixture, add methyl 2-methylpropenoate dropwise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then quenched, and the intermediate ester, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, is isolated and purified, typically by column chromatography.
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Ester Hydrolysis: The purified intermediate ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Experimental Protocol for pKa Determination
The pKa of the compound can be determined experimentally using potentiometric titration.
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Preparation of Analyte Solution: Accurately weigh a sample of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Experimental Protocol for Solubility Determination
The aqueous solubility can be determined using the shake-flask method.
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Sample Preparation: Add an excess amount of solid 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle, or centrifuge to separate the solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a calibration curve.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, the pyrazole scaffold is present in a wide range of biologically active molecules.[1][5] Therefore, it is plausible that this compound may exhibit one or more of the following activities.
Table 2: Potential Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | Key Protein Targets (Examples) | References |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Cyclooxygenase (COX-1, COX-2) | [1][6] |
| Anticancer | Inhibition of cancer cell proliferation. | Various kinases, DNA | [7][8] |
| Antimicrobial | Inhibition of bacterial or fungal growth. | DNA gyrase, various enzymes | [9] |
| Analgesic | Pain relief. | COX enzymes, other CNS targets | [1] |
Based on the known activities of other pyrazole derivatives, a hypothetical signaling pathway that could be modulated by a pyrazole-containing compound is the arachidonic acid cascade, which is central to inflammation.
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Caption: Hypothetical inhibition of the COX pathway by a pyrazole compound.
Conclusion
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a compound of interest due to the prevalence of the pyrazole moiety in pharmacologically active agents. While direct experimental data on its properties are currently lacking, this technical guide provides a robust starting point for researchers. The presented physicochemical predictions, plausible synthetic routes, and standardized experimental protocols offer a framework for the systematic investigation of this molecule. Furthermore, the discussion of potential biological activities, based on the extensive literature on pyrazole derivatives, highlights promising avenues for future screening and drug discovery efforts. It is anticipated that this guide will serve as a valuable resource for the scientific community, stimulating further research into the properties and applications of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid and its analogs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
